

# discovery and history of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

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## Compound of Interest

Compound Name: 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Cat. No.: B047754

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## An In-Depth Technical Guide to Di(2-ethylhexyl) Benzenedicarboxylates

A Note on Chemical Nomenclature: The requested compound, "**2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid**," is not a recognized chemical entity in scientific literature or databases. The nomenclature is ambiguous as a benzoic acid derivative typically has a single carboxylic acid group, making a "bis-ester" at two positions of the benzoic acid itself impossible. It is highly probable that the intended subject of this inquiry is a diester of a benzenedicarboxylic acid (such as phthalic acid) with 2-ethylhexanol. This guide, therefore, focuses on the three positional isomers of di(2-ethylhexyl) benzenedicarboxylate:

- Di(2-ethylhexyl) phthalate (DEHP): Benzene-1,2-dicarboxylate
- Di(2-ethylhexyl) isophthalate (DEHIP): Benzene-1,3-dicarboxylate
- Di(2-ethylhexyl) terephthalate (DEHTP or DOTP): Benzene-1,4-dicarboxylate

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of these widely used industrial chemicals, with a particular focus on DEHP, for which a substantial body of research exists.

## Di(2-ethylhexyl) Phthalate (DEHP) Discovery and History

Di(2-ethylhexyl) phthalate, commonly known as DEHP, is the most prevalent member of the phthalate class of esters, which are primarily used as plasticizers. The invention of plasticized PVC dates back to 1926.<sup>[1]</sup> DEHP was first produced commercially in Japan around 1933 and in the United States in 1939.<sup>[2][3]</sup> Initially patented in 1950 for use as a vacuum pump oil<sup>[4]</sup>, its utility as a plasticizer for polyvinyl chloride (PVC) led to its widespread adoption. This application allows the otherwise rigid PVC to become soft and flexible, making it suitable for a vast array of products.<sup>[1]</sup> In the 1940s, DEHP was introduced in the manufacturing of flexible medical devices like blood bags.<sup>[5]</sup> However, concerns about its potential health effects, particularly as an endocrine disruptor, emerged in the latter half of the 20th century, with it being implicated in animal hepatocarcinogenesis in 1982.<sup>[1]</sup> This has led to increased scrutiny and regulation of its use in consumer products, especially those intended for children.<sup>[6]</sup>

## Synthesis and Production

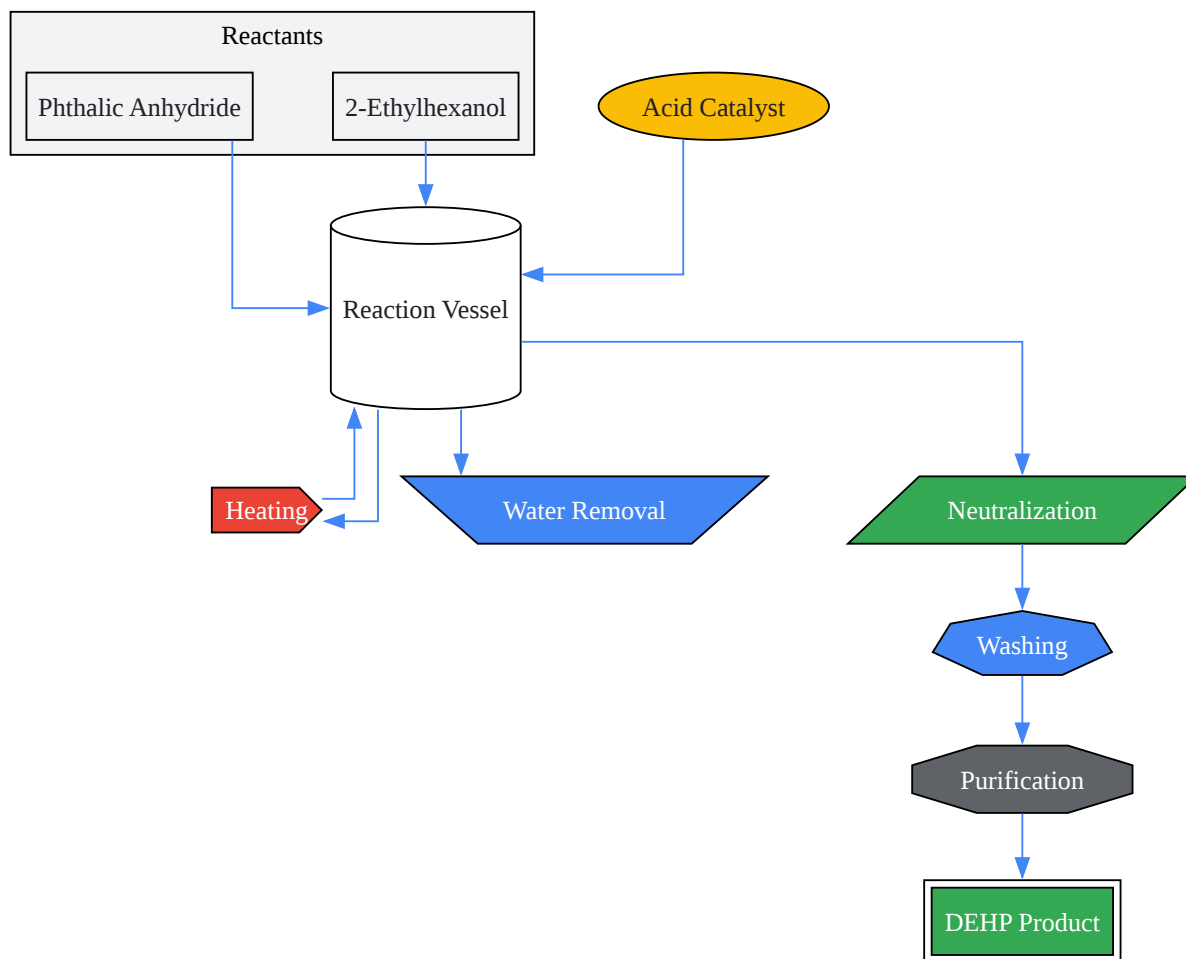
The primary industrial method for producing DEHP is the esterification of phthalic anhydride with 2-ethylhexanol.<sup>[2][3][7]</sup>

### Experimental Protocol: General Industrial Synthesis of DEHP

- **Reaction Setup:** A reaction vessel is charged with phthalic anhydride and an excess of 2-ethylhexanol. The molar ratio of alcohol to anhydride is typically in excess to drive the reaction to completion.
- **Catalyst Addition:** An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a titanate catalyst, is added to the mixture.<sup>[2][8][9]</sup>
- **Esterification Reaction:** The mixture is heated to temperatures typically ranging from 190 to 235°C.<sup>[9][10]</sup> The reaction proceeds in two steps: first, the rapid formation of the monoester, mono-2-ethylhexyl phthalate (MEHP), followed by the slower conversion to the diester, DEHP.<sup>[7]</sup> The water formed during the reaction is continuously removed to shift the equilibrium towards the products. This can be done under atmospheric pressure or in a vacuum.<sup>[8]</sup>
- **Neutralization and Purification:** After the reaction is complete (monitored by measuring the acid number of the mixture), the crude product is cooled and neutralized with a dilute

solution of sodium hydroxide or sodium carbonate to remove the acidic catalyst and any unreacted monoester.[9]

- Washing and Drying: The neutralized product is washed with water to remove salts and excess alkali.
- Purification: The final product is purified by filtration and vacuum distillation or steam stripping to remove unreacted 2-ethylhexanol and other volatile impurities, yielding high-purity DEHP.[10][11]



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Generalized workflow for the industrial synthesis of DEHP.

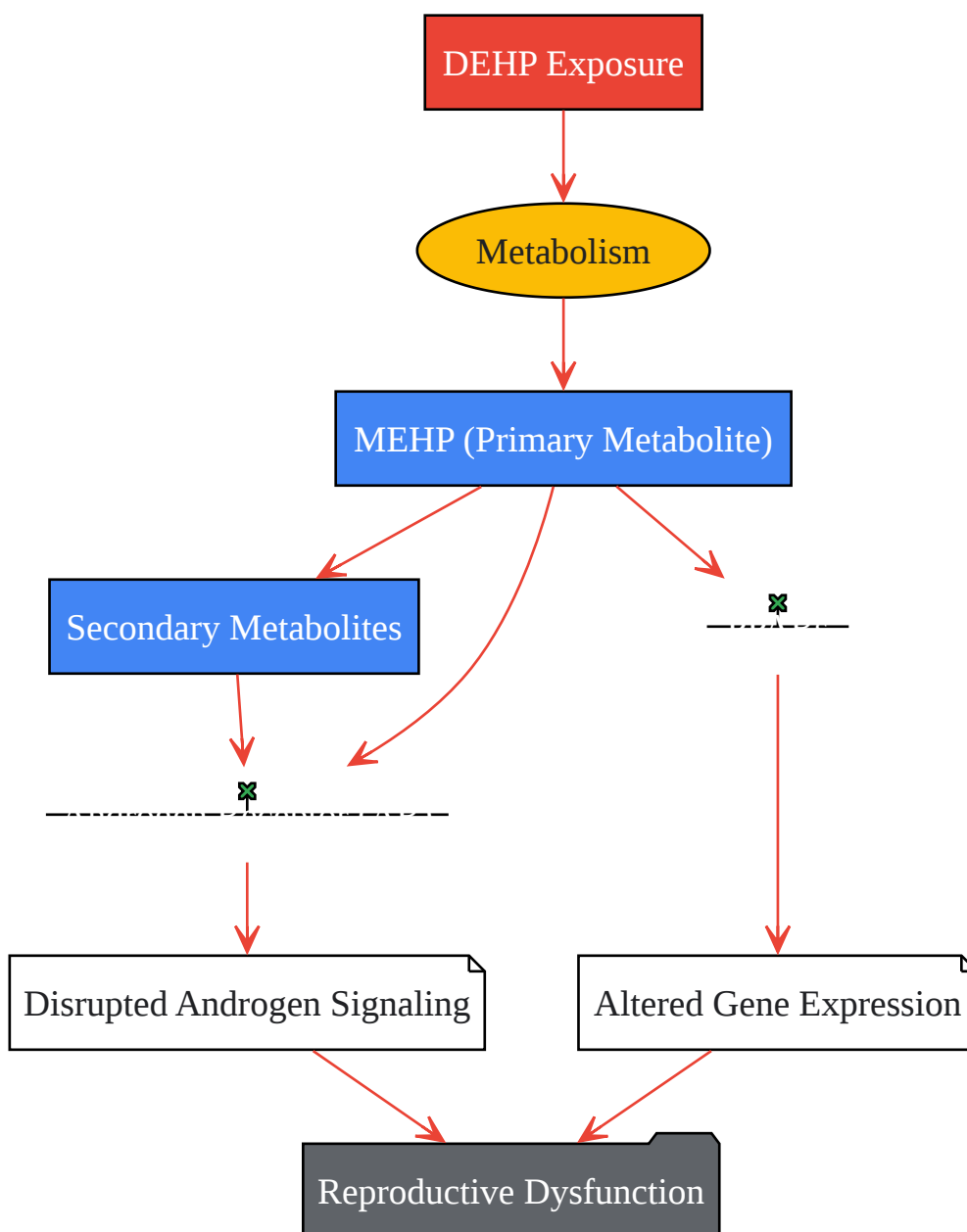
## Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	[1][12]
Molecular Weight	390.6 g/mol	[12]
CAS Number	117-81-7	[5]
Appearance	Colorless to pale yellow oily liquid	[12]
Boiling Point	384-385°C	[12]
Density	~0.98 g/cm <sup>3</sup>	[12]
Water Solubility	Insoluble	[12]
Oral LD50 (Rat)	>20,000 mg/kg	[13]

## Biological Interactions and Signaling Pathways

DEHP is a well-known endocrine-disrupting chemical (EDC).[14][15] After exposure, it is metabolized into its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and then further into secondary metabolites.[16][17] The endocrine-disrupting effects are thought to occur through several mechanisms:

- **Androgen Receptor Antagonism:** DEHP and its metabolites can bind to the androgen receptor (AR), potentially disrupting normal androgen signaling.[16] This interaction can lead to anti-androgenic effects, which may contribute to reproductive dysfunction.[16][18] The metabolites often show a common hydrogen bonding interaction with the amino acid residue Arg-752 of the androgen receptor.[16]
- **Steroidogenesis Disruption:** Exposure to DEHP has been shown to interfere with testicular steroidogenesis, affecting the levels of hormones such as testosterone and estradiol.[19]
- **Peroxisome Proliferator-Activated Receptors (PPARs):** The adverse health effects of DEHP metabolites have also been attributed to interactions with nuclear hormone receptors like PPARs.[20][21]



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Simplified signaling pathway of DEHP as an endocrine disruptor.

## Di(2-ethylhexyl) Isophthalate (DEHIP)

### Discovery and History

DEHIP is a structural isomer of DEHP and is used as a plasticizer in applications where its specific properties are advantageous. It is generally less studied than DEHP. It is used in the production of flexible PVC products such as vinyl flooring and wire insulation.[22][23]

## Synthesis

DEHIP is synthesized by the esterification of isophthalic acid (benzene-1,3-dicarboxylic acid) with 2-ethylhexanol. The process is analogous to the synthesis of DEHP, involving an acid catalyst and removal of water to drive the reaction.

## Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	[22][24]
Molecular Weight	390.6 g/mol	[24]
CAS Number	137-89-3	[22][25]
Appearance	Clear light yellow viscous liquid	[23][24][25]
Boiling Point	391.7°C at 760 mmHg	[22]
Flash Point	>200°F (~93°C)	[24]
Water Solubility	Insoluble, <1 mg/mL	[24][25]

## Di(2-ethylhexyl) Terephthalate (DEHTP or DOTP)

### Discovery and History

DEHTP, also known as dioctyl terephthalate (DOTP), is another isomer of DEHP and has gained prominence as a safer alternative to ortho-phthalates like DEHP.[26][27] Its use has been increasing as manufacturers move away from DEHP due to regulatory pressures and consumer concerns.[27][28] DEHTP is considered to have a more favorable toxicological profile, as it is not genotoxic and does not exhibit the same endocrine-disrupting effects observed with DEHP.[27][29][30]

### Synthesis and Production

There are two primary industrial routes for the production of DEHTP:

- **Direct Esterification of Terephthalic Acid (TPA):** This is the most common method and involves reacting TPA with 2-ethylhexanol at elevated temperatures (180-270°C) and

pressures (1-4 bar gauge) in the presence of a titanium-based catalyst, such as titanium tetraalkoxide.[26][31][32] An inert gas is often passed through the reaction mixture to help remove the water of reaction.[31][32]

- **Transesterification of Dimethyl Terephthalate (DMT):** This method involves reacting DMT with 2-ethylhexanol.[26][33][34] This process also requires a catalyst and heating, and it produces methanol as a byproduct instead of water.

#### Experimental Protocol: General Synthesis of DEHTP via Direct Esterification

- **Reactor Charging:** A pressure reactor is charged with terephthalic acid, an excess of 2-ethylhexanol (mole ratio of EH:TPA is typically 2:1 to 2.5:1), and a titanium catalyst.[31][32]
- **Reaction Conditions:** The mixture is heated to 180-270°C under a pressure of 1-4 bar gauge. [31][32]
- **Water Removal:** An inert gas, such as nitrogen, is sparged through the liquid to facilitate the removal of the water of reaction along with some unreacted 2-ethylhexanol.[31][32] The vapor is condensed, and the 2-ethylhexanol is separated from the water and recycled back into the reactor.
- **Reaction Completion and Purification:** The reaction is monitored until the desired conversion is achieved. The crude product is then purified, which may involve neutralization, washing, and vacuum or steam stripping to remove excess alcohol and catalyst residues.[32]

## Quantitative Data



Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	[26]
Molecular Weight	390.56 g/mol	[26]
CAS Number	6422-86-2	[26]
Appearance	Colorless, viscous liquid	[26]
Boiling Point	~400°C	[26]
Density	~0.98 g/cm <sup>3</sup>	[26]
Oral LD50 (Rat)	>3200 mg/kg, >5000 mg/kg	[28]

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